EPZ011989

Oral Bioavailability In Vivo Pharmacology Pharmacokinetics

EPZ011989 is the definitive EZH2 tool compound engineered for superior oral bioavailability and sustained target engagement—directly addressing GSK126's pharmacokinetic limitations. With equipotent inhibition of wild-type and Y646 mutant EZH2 (Ki <3 nM) and >3000-fold selectivity over other HMTs, it ensures reproducible, on-target results. Validated in long-term lymphoma xenografts (KARPAS-422), AML differentiation models, and pediatric rhabdoid tumor studies (PPTC). Choose EPZ011989 when PK-driven experimental reproducibility is paramount.

Molecular Formula C35H51N5O4
Molecular Weight 605.8 g/mol
Cat. No. B607350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ011989
SynonymsEPZ011989;  EPZ-011989;  EPZ 011989.
Molecular FormulaC35H51N5O4
Molecular Weight605.8 g/mol
Structural Identifiers
SMILESCCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4
InChIInChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42)
InChIKeyXQFINGFCBFHOPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EPZ011989: A Potent, Orally Bioavailable EZH2 Inhibitor for In Vivo Research


EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), a catalytic component of the Polycomb Repressive Complex 2 (PRC2) [1]. It exhibits a Ki of <3 nM against both wild-type and Y646 mutant EZH2, making it a key tool compound for exploring EZH2-dependent biology in cancer [1]. It is a member of the pyridone-benzamide class of SAM-competitive EZH2 inhibitors [1].

Why EPZ011989 Cannot Be Substituted with a Generic EZH2 Inhibitor


While several EZH2 inhibitors exist, they are not interchangeable due to substantial differences in pharmacokinetic (PK) profiles and in vivo tolerability that directly impact experimental design and reproducibility. For instance, the widely used tool compound GSK126 has been shown to exhibit poor oral bioavailability and limited in vivo exposure due to high clearance, whereas EPZ011989 was specifically engineered to overcome these limitations [1]. Substituting EPZ011989 with a less optimized analog could lead to insufficient target engagement, inconsistent efficacy, or the need for complex and variable dosing schedules, thereby compromising long-term in vivo studies [1].

Quantitative Evidence for Selecting EPZ011989 Over Analogs and Alternatives


Oral Bioavailability Enables Robust, Consistent In Vivo Dosing Compared to GSK126

A primary advantage of EPZ011989 is its demonstrated oral bioavailability, a feature that directly addresses a major limitation of the earlier EZH2 inhibitor, GSK126. The discovery program for EPZ011989 was initiated precisely because GSK126 exhibited high clearance, leading to insufficient and variable drug exposure following oral administration [1]. In contrast, EPZ011989 achieves significant and sustained plasma concentrations when administered orally to mice [1].

Oral Bioavailability In Vivo Pharmacology Pharmacokinetics EZH2 Inhibition

Metabolic Stability: EPZ011989 Exhibits Improved Microsomal Stability vs. Earlier Indazole Leads

EPZ011989 was designed to have superior metabolic stability compared to earlier indazole-based EZH2 inhibitors like EPZ005687. This was achieved by replacing the metabolically labile indazole moiety with a more stable indole core [1]. This improved stability is evidenced by lower turnover in human and rat liver microsomal assays, contributing to its favorable in vivo PK profile [1].

Metabolic Stability Liver Microsomes Drug Metabolism EZH2 Inhibitor

Broad EZH2 Selectivity: 15-Fold over EZH1 and >3000-Fold Over 20 Other HMTs

EPZ011989 exhibits a high degree of selectivity within the histone methyltransferase (HMT) family. Biochemical profiling demonstrates that it is 15-fold selective for EZH2 over the closely related EZH1 [1]. Furthermore, it shows >3000-fold selectivity when tested against a panel of 20 other HMTs, including CARM1, DOT1L, EHMT1, EHMT2, PRMT1, PRMT3, PRMT5, PRMT6, PRMT8, SETD2, SETD7, SUV39H1, SMYD2, SMYD3, WHSC1, and WHSC1L1 [1][2]. This selectivity profile confirms its utility as a specific probe for EZH2-dependent functions.

Selectivity EZH1 Histone Methyltransferase HMT Off-Target Effects

Potent Cellular Activity: IC50 of 94 nM for H3K27me3 Inhibition in WSU-DLCL2 Cells

EPZ011989 effectively engages its target in a cellular context, as measured by inhibition of the PRC2-catalyzed histone mark, trimethylation of lysine 27 on histone H3 (H3K27me3). In the Y641F (reported as Y646F elsewhere) mutant-bearing human B-cell lymphoma cell line WSU-DLCL2, EPZ011989 reduces cellular H3K27 methylation with an IC50 value of 94 nM [1].

H3K27me3 Cellular Activity IC50 Lymphoma Epigenetics

In Vivo Efficacy: Significant Tumor Growth Inhibition in a KARPAS-422 Lymphoma Xenograft Model

The favorable PK profile of EPZ011989 translates into robust antitumor activity. In a mouse xenograft model using the EZH2 mutant (Y646N) human B-cell lymphoma cell line KARPAS-422, twice-daily oral administration of EPZ011989 at doses of 250 mg/kg and 500 mg/kg resulted in significant tumor growth inhibition (TGI) [1]. This contrasts with the lack of oral in vivo efficacy seen with earlier compounds like GSK126 [1].

Xenograft In Vivo Efficacy Tumor Growth Inhibition Lymphoma KARPAS-422

Recommended Research Applications for EPZ011989 Based on Evidence


Long-Term In Vivo Target Engagement Studies in Hematological Malignancies

Given its oral bioavailability and metabolic stability, EPZ011989 is ideally suited for long-term dosing studies in mouse models of lymphoma (e.g., KARPAS-422 xenografts) and other B-cell malignancies where sustained EZH2 inhibition is required [1]. Its favorable PK profile enables consistent target coverage, which is essential for chronic efficacy and pharmacodynamic (PD) studies [1].

Validation of EZH2-Specific Biology in Wild-Type and Mutant Contexts

The potent and equipotent inhibition of both wild-type and Y646 mutant EZH2 (Ki < 3 nM) [1] combined with its high selectivity profile (15-fold over EZH1 and >3000-fold over 20 other HMTs) [1][2] makes EPZ011989 a precise tool for validating EZH2-specific biology. This is crucial in cell lines with different EZH2 mutational statuses and in normal tissue contexts to separate EZH2's role from that of EZH1 or other methyltransferases.

Mechanistic Studies of EZH2 in Acute Myeloid Leukemia (AML) Differentiation

Research has demonstrated that EPZ011989 can induce blast differentiation and impair engraftment in AML models [3]. This application leverages the compound's ability to reduce H3K27me3 in AML cell lines and primary samples [3]. The evidence supports its use in mechanistic studies focused on overcoming the differentiation block in AML, providing insights into non-cytotoxic therapeutic strategies [3].

Pediatric Cancer Combination Therapy Studies

In vivo evaluation by the Pediatric Preclinical Testing Consortium (PPTC) showed that EPZ011989 significantly prolonged time to event in six rhabdoid tumor xenograft models and improved outcomes when combined with standard chemotherapies like irinotecan and vincristine [4]. This positions EPZ011989 as a valuable tool for preclinical combination studies aimed at identifying synergistic regimens for treating aggressive pediatric cancers [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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